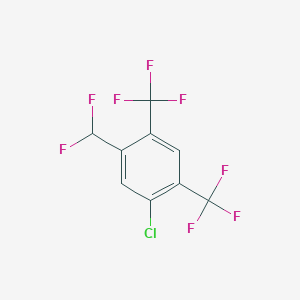
2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene, also known as BTMDCB, is a halogenated aromatic compound that has a wide range of applications in scientific research. It is an important intermediate in the synthesis of a variety of organic compounds, and its unique properties make it an ideal starting material for the development of new materials. BTMDCB is a highly reactive compound, and its unique reactivity makes it useful in a variety of applications.
Applications De Recherche Scientifique
2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of organic compounds, such as polyfluorinated compounds, polychlorinated compounds, and polybrominated compounds. It is also used as a reactant in the synthesis of a variety of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anticoagulants. 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene is also used in the synthesis of a variety of polymers and catalysts.
Mécanisme D'action
2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene is a highly reactive compound, and its unique reactivity makes it useful in a variety of applications. The reactivity of 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene is due to its ability to form strong carbon-halogen bonds with other molecules. This makes it an ideal starting material for the synthesis of a variety of organic compounds, as well as for the synthesis of polymers and catalysts.
Biochemical and Physiological Effects
2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene has been studied for its biochemical and physiological effects. Studies have shown that 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene is a potent inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of a variety of drugs. In addition, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory, antifungal, and anticoagulant activities.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene has several advantages for lab experiments. It is a highly reactive compound, and its reactivity makes it useful for the synthesis of a variety of organic compounds. In addition, it is relatively inexpensive and can be easily synthesized in the laboratory. However, 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene is a highly toxic compound, and its use should be done with extreme caution.
Orientations Futures
Due to its unique reactivity and wide range of applications, 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene is an important compound for future research. Potential future directions include the development of new materials based on 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene, the development of new catalysts and polymers based on 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene, and the exploration of its biochemical and physiological effects. In addition, it is important to further explore the safety and toxicity of 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene, as well as its potential environmental impacts.
Méthodes De Synthèse
The synthesis of 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene is a complex process that involves several steps. The first step is the synthesis of the starting material, 2,4-difluorobenzonitrile. This is done by reacting 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is then followed by a Grignard reaction with trifluoromethylmagnesium bromide to form the desired product. The next step involves the reaction of the starting material with difluorochloromethane in the presence of a base to form the desired product.
Propriétés
IUPAC Name |
1-chloro-5-(difluoromethyl)-2,4-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF8/c10-6-1-3(7(11)12)4(8(13,14)15)2-5(6)9(16,17)18/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBHKDFDYPYUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(F)(F)F)C(F)(F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


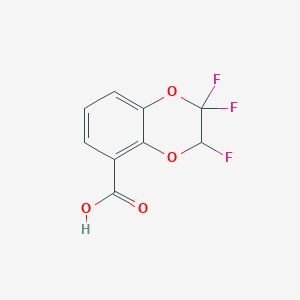
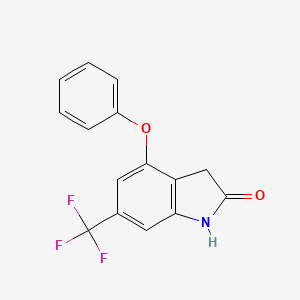
![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)
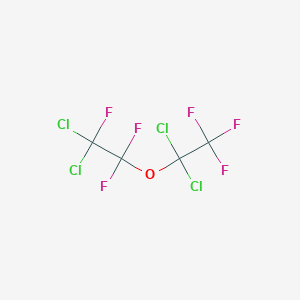
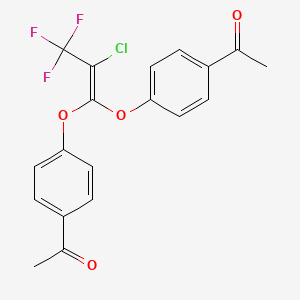

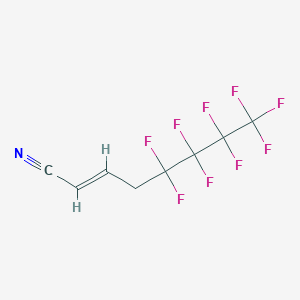

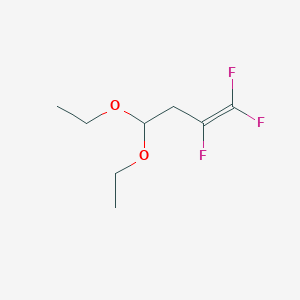
![1,5-Di-(3-pyridyl)-3-(2,6-difluorophenyl)-4-[(2,6-difluorophenyl)ethanol]-1,5-pentanedione](/img/structure/B6313288.png)
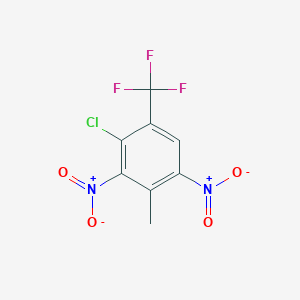
![1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one](/img/structure/B6313299.png)
![4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile](/img/structure/B6313303.png)